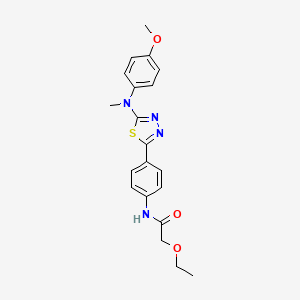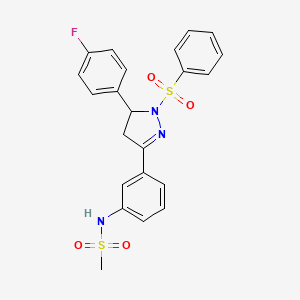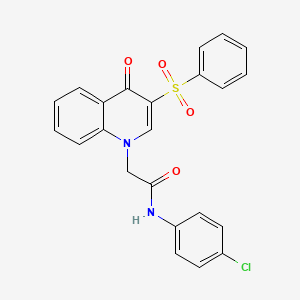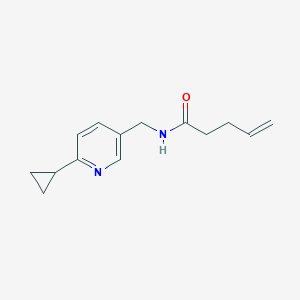![molecular formula C18H22N4O B2386782 3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 879475-45-3](/img/structure/B2386782.png)
3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
A3 Adenosine Receptor Antagonism
One significant application in scientific research for compounds structurally similar to 3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is as antagonists of the human A3 adenosine receptor (hA3 AR). These compounds, particularly derivatives of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines, have shown efficacy in binding to the hA3 AR with high affinity and selectivity. This property makes them valuable in neuroprotection studies, such as countering neurotoxicity induced by chemotherapy agents like oxaliplatin (Squarcialupi et al., 2013).
Synthesis and Structural Analysis
Another application is in the synthesis and structural analysis of pyrazolo[1,5-a]pyrimidin derivatives. Research in this area involves synthesizing such compounds and analyzing their structures using methods like X-ray diffraction. These studies provide insight into the molecular configuration and potential chemical behaviors of these compounds (Lu Jiu-fu et al., 2015).
Development of Fluorescent Probes
Compounds in this category have been used as intermediates in the synthesis of functional fluorophores. Pyrazolo[1,5-a]pyrimidines exhibit significant fluorescence, making them suitable for use as fluorescent probes in biological and environmental studies. The large Stokes shift and high quantum yields of certain derivatives, especially when substituted with specific groups, enhance their potential as probes (Juan C Castillo et al., 2018).
Antitumor and Antimicrobial Activities
These compounds have shown potential in antitumor and antimicrobial applications. The synthesis of N-arylpyrazole-containing enaminones and their reaction with various compounds has led to the creation of derivatives with significant activity against cancer and microbial strains. This aspect of research is crucial in developing new therapeutic agents (S. Riyadh, 2011).
Mécanisme D'action
The compound also contains a methoxyphenyl group, which is a common pharmacophore in many bioactive compounds. Compounds containing this group have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-5-10-19-16-11-12(2)20-18-17(13(3)21-22(16)18)14-8-6-7-9-15(14)23-4/h6-9,11,19H,5,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIVPOHPDQAPLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2386702.png)
![5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2386705.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2386709.png)




![6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2386718.png)
![1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2386719.png)


